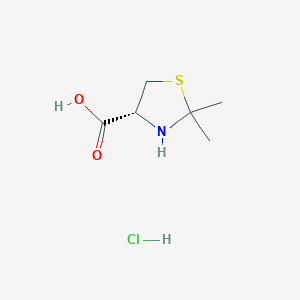

(R)-2,2-Dimethylthiazolidine-4-carboxylic acid hydrochloride

Description

Properties

IUPAC Name |

(4R)-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2S.ClH/c1-6(2)7-4(3-10-6)5(8)9;/h4,7H,3H2,1-2H3,(H,8,9);1H/t4-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQMDAVFIGRLKQG-WCCKRBBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(NC(CS1)C(=O)O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(N[C@@H](CS1)C(=O)O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40612681 | |

| Record name | (4R)-2,2-Dimethyl-1,3-thiazolidine-4-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40612681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67089-92-3 | |

| Record name | (4R)-2,2-Dimethyl-1,3-thiazolidine-4-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40612681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(R)-2,2-Dimethylthiazolidine-4-carboxylic acid hydrochloride basic properties

An In-depth Technical Guide to (R)-2,2-Dimethylthiazolidine-4-carboxylic acid hydrochloride

Introduction: Unveiling a Versatile Heterocyclic Building Block

This compound is a non-proteinogenic amino acid derivative that holds significant value in the realms of pharmaceutical chemistry and drug development. As a chiral molecule derived from the natural amino acid L-cysteine, it serves as a cornerstone in various advanced chemical applications.[1][2] Its rigid thiazolidine ring, endowed with gem-dimethyl substitution at the C2 position, imparts unique conformational constraints and chemical reactivity. This guide provides an in-depth exploration of its fundamental properties, synthesis, characterization, and key applications, offering a technical resource for researchers and drug development professionals. The primary utility of this compound lies in its role as a prodrug linker, where its structure is masterfully exploited to control the release of amine-containing drugs through intramolecular cyclization.[1] Furthermore, its function as a protected form of cysteine makes it a valuable tool in peptide synthesis.[1]

Core Physicochemical and Structural Properties

Understanding the fundamental characteristics of this compound is paramount for its effective application. The hydrochloride salt form enhances its aqueous solubility, a crucial attribute for many biological and chemical processes.[1]

Key Identifiers and Properties

The essential properties of the compound are summarized below for quick reference.

| Property | Value | Reference |

| IUPAC Name | (4R)-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid hydrochloride | [3] |

| CAS Number | 67089-92-3 | [4][5] |

| Molecular Formula | C₆H₁₂ClNO₂S | [3][6] |

| Molecular Weight | 197.68 g/mol | [1][6] |

| Appearance | White solid | [1][4] |

| Melting Point | 125-130 °C | [4] |

| Solubility | Soluble in Water and Dimethylsulfoxide (DMSO) | [1][4] |

| Topological Polar Surface Area | 74.6 Ų | [6] |

| Hydrogen Bond Donor Count | 3 | [6] |

| Hydrogen Bond Acceptor Count | 4 | [6] |

Structural Elucidation and Stereochemistry

The molecule's structure is defined by a saturated five-membered thiazolidine ring. The stereochemistry at the C4 position is of (R) configuration, a direct consequence of its synthesis from L-cysteine. The gem-dimethyl groups at the C2 position, derived from acetone, provide steric bulk and protect the thiol and amine functionalities of the original cysteine molecule.[1] This dual protection is reversible, adding to its synthetic utility.[1]

Synthesis and Purification: A Practical Workflow

The most common and efficient synthesis of this compound involves the cyclic condensation of L-cysteine hydrochloride with acetone. This reaction is a classic example of imine formation followed by intramolecular cyclization.

Causality in Experimental Design

The choice of reactants is deliberate. L-cysteine hydrochloride provides the chiral backbone and the necessary functional groups (amine, thiol, carboxylic acid). Acetone serves as the source for the gem-dimethyl group, which acts as a protecting group. The acidic conditions, provided by the hydrochloride salt of cysteine, catalyze the condensation reaction. The reaction is typically performed in a solvent where the starting materials are soluble and the product can be crystallized upon completion.

Detailed Synthesis Protocol

Objective: To synthesize this compound from L-cysteine hydrochloride and acetone.

Materials:

-

L-cysteine hydrochloride monohydrate

-

Acetone, ACS grade

-

Ethanol, absolute

-

Diethyl ether

-

Round-bottom flask with magnetic stirrer

-

Reflux condenser

-

Ice bath

-

Buchner funnel and filter paper

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve 10.0 g of L-cysteine hydrochloride monohydrate in 50 mL of absolute ethanol. Add a magnetic stir bar.

-

Addition of Acetone: To the stirring solution, add 25 mL of acetone. The solution should remain clear.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux. Maintain reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Crystallization: After the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. Subsequently, cool the flask in an ice bath for 1-2 hours to induce crystallization of the product.

-

Isolation: Collect the white crystalline solid by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals with two portions of cold diethyl ether (20 mL each) to remove any unreacted acetone and other soluble impurities.

-

Drying: Dry the product under vacuum to a constant weight. A typical yield is 85-95%.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis and purification of the target compound.

Analytical Characterization: Structure Verification and Purity Assessment

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic techniques provides a self-validating system of analysis.

Analytical Workflow Diagram

Caption: Standard workflow for analytical characterization of the final product.

Experimental Protocols for Characterization

A. ¹H NMR Spectroscopy

-

Objective: To confirm the proton environment of the molecule.

-

Protocol:

-

Dissolve 5-10 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Transfer the solution to an NMR tube.

-

Acquire the spectrum on a 300 or 400 MHz spectrometer.

-

Expected Signals: Look for characteristic peaks corresponding to the gem-dimethyl protons (two singlets), the methylene protons of the ring (CH₂), the methine proton at C4 (CH), and exchangeable protons from the amine and carboxylic acid groups.

-

B. FTIR Spectroscopy

-

Objective: To identify the key functional groups.

-

Protocol:

-

Prepare a sample pellet using potassium bromide (KBr) or analyze the solid sample directly using an Attenuated Total Reflectance (ATR) accessory.

-

Acquire the spectrum over the range of 4000-400 cm⁻¹.

-

Expected Bands: Identify characteristic absorption bands for O-H and N-H stretches (broad, ~3400-2500 cm⁻¹), C=O stretch of the carboxylic acid (~1700-1725 cm⁻¹), and C-N/C-S stretches in the fingerprint region.

-

C. Mass Spectrometry

-

Objective: To confirm the molecular weight of the compound.

-

Protocol:

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol/water).

-

Analyze using Electrospray Ionization (ESI) in positive ion mode.

-

Expected Result: The mass spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺ of the free base (C₆H₁₁NO₂S) at m/z ≈ 162.06.

-

Core Applications and Mechanism of Action

The unique structure of this compound makes it highly suitable for specialized applications in drug delivery and synthesis.

Application in Prodrug Design

A primary application is in the design of prodrug linkers for targeted drug delivery.[1] The thiazolidine ring is incorporated into a dipeptide structure attached to an amine-containing drug. Under physiological conditions, the system is designed to undergo intramolecular cyclization, leading to the formation of a diketopiperazine and the subsequent release of the active drug.[1] The steric hindrance provided by the 2,2-dimethyl group is a critical design element that modulates the rate of this cyclization reaction.[1]

Mechanism: Drug Release via Diketopiperazine Formation

Caption: Mechanism of drug release via intramolecular cyclization.

Utility in Peptide Synthesis

The thiazolidine ring serves as an effective protecting group for both the thiol and amine functionalities of a cysteine residue.[1] This allows for the selective modification of other parts of a peptide chain. The protecting group is stable under many standard peptide synthesis conditions but can be reversibly removed under specific aqueous conditions to reveal the native cysteine residue.[1]

Comparative Analysis of Structural Analogs

The properties of (R)-2,2-Dimethylthiazolidine-4-carboxylic acid are best understood when compared with its structural analogs. The substitutions on the thiazolidine ring significantly impact its stability, steric profile, and intermolecular interactions.[1]

| Compound | Key Structural Difference | Impact on Properties |

| (R)-2,2-Dimethylthiazolidine-4-carboxylic acid | Gem-dimethyl at C2 | High ring stability; acts as a reversible thiol protecting group. Hydrochloride salt enhances water solubility (>50 mg/mL).[1] |

| 2-Ethylthiazolidine-4-carboxylic Acid | Ethyl group at C2 | Greater steric hindrance but lower ring stability compared to the dimethyl analog. May reduce crystallization efficiency.[1] |

| L-5,5-Dimethylthiazolidine-4-carboxylic Acid | Methyl groups at C5 | Alters hydrogen-bonding patterns, leading to weaker intermolecular interactions and a lower propensity to form stable crystals. Lower aqueous solubility (<10 mg/mL).[1] |

| 2-Methyl-1,3-thiazole-4-carboxylic Acid | Aromatic thiazole ring | Aromatic system enhances thermal stability but reduces conformational flexibility, limiting its use in dynamic applications.[1] |

Safety, Handling, and Storage

Proper handling of this chemical is crucial to ensure laboratory safety. It is classified as hazardous and requires appropriate precautions.

-

Hazard Identification: The compound is associated with the "Warning" signal word. It is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[1][6][7][8]

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat.[9] Use in a well-ventilated area or under a chemical fume hood.[7]

-

First Aid Measures:

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.[7]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9]

Conclusion

This compound is a highly valuable and versatile chiral building block. Its well-defined stereochemistry, combined with the unique properties imparted by the gem-dimethyl substituted thiazolidine ring, makes it an indispensable tool in modern medicinal chemistry. From enabling sophisticated prodrug release mechanisms to serving as a protected cysteine analog in peptide synthesis, its applications are both significant and expanding. A thorough understanding of its synthesis, characterization, and handling, as detailed in this guide, is the foundation for leveraging its full potential in research and development.

References

-

Title: Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential Source: Pakistan Journal of Pharmaceutical Sciences URL: [Link]

-

Title: 2,2-Dimethyl-1,3-thiazolidine-4-carboxylic acid hydrochloride | C6H12ClNO2S Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: L-2,2-DiMethylthiazolidine-4-carboxylic Acid Hydrochloride CAS#: 67089-92-3 Source: J&K Scientific Ltd. URL: [Link]

-

Title: 2,2-Dimethylthiazolidine-4-carboxylic acid hydrochloride | C6H11NO2S | CID 419715 Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: (4R)-2,2-Dimethyl-4-thiazolidinecarboxylic Acid | C6H11NO2S | CID 676443 Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: Thiazolidine-4-carboxylic acid, a physiologic sulfhydryl antioxidant with potential value in geriatric medicine Source: PubMed, National Center for Biotechnology Information URL: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. L-2,2-DiMethylthiazolidine-4-carboxylic Acid Hydrochloride | 67089-92-3 [chemicalbook.com]

- 3. 2,2-Dimethylthiazolidine-4-carboxylic acid hydrochloride [cymitquimica.com]

- 4. L-2,2-DiMethylthiazolidine-4-carboxylic Acid Hydrochloride CAS#: 67089-92-3 [amp.chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. 2,2-Dimethyl-1,3-thiazolidine-4-carboxylic acid hydrochloride | C6H12ClNO2S | CID 16263005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

An In-Depth Technical Guide to (R)-2,2-Dimethylthiazolidine-4-carboxylic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Key Cysteine Prodrug

(R)-2,2-Dimethylthiazolidine-4-carboxylic acid hydrochloride (CAS Number: 38984-68-8) stands as a pivotal molecule in the landscape of cysteine prodrugs. Its unique structural scaffold, a thiazolidine ring derived from the condensation of L-cysteine and acetone, offers a strategic advantage in therapeutic development.[1] This guide provides a comprehensive technical overview of this compound, from its fundamental physicochemical properties to its synthesis, mechanism of action, and practical applications in research and drug development. The insights presented herein are curated to empower researchers and scientists to effectively harness the potential of this versatile molecule.

I. Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of this compound is paramount for its effective application. These properties govern its solubility, stability, and pharmacokinetic behavior.

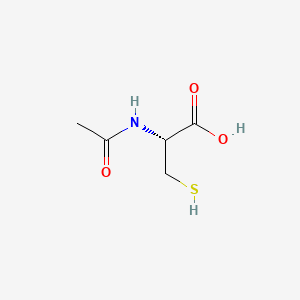

Chemical Structure:

Chemical Structure of this compound

Table of Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 38984-68-8 | [2] |

| Molecular Formula | C₆H₁₂ClNO₂S | [2] |

| Molecular Weight | 197.68 g/mol | [2] |

| Appearance | White solid | [3] |

| Melting Point | 125-130 °C | [3] |

| Solubility | Soluble in water and Dimethylsulfoxide (DMSO) | [3][4] |

| pKa | Estimated to be around 1.99 for the carboxylic acid group and 10.60 for the secondary amine (based on proline, a structural analog) | [5] |

| InChI Key | HQMDAVFIGRLKQG-UHFFFAOYSA-N | [2] |

II. Synthesis and Manufacturing

The synthesis of this compound is typically achieved through the condensation of L-cysteine hydrochloride with acetone.[1] This reaction is a classic example of the formation of a thiazolidine ring from a β-aminothiol and a ketone.

Illustrative Synthetic Workflow:

General Synthetic Workflow

Detailed Experimental Protocol (Illustrative):

This protocol is a generalized procedure based on the synthesis of similar thiazolidine-4-carboxylic acids and may require optimization for specific laboratory conditions.

-

Dissolution of L-Cysteine Hydrochloride: In a round-bottom flask equipped with a magnetic stirrer, dissolve L-cysteine hydrochloride in a suitable solvent such as water or a mixture of water and ethanol.[6][7]

-

Addition of Acetone: To the stirred solution, add an excess of acetone. The reaction is typically carried out at room temperature.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material (L-cysteine) is consumed.

-

Isolation of the Product: Upon completion, the product, (R)-2,2-Dimethylthiazolidine-4-carboxylic acid, may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

-

Formation of the Hydrochloride Salt: The isolated free base is then dissolved in a suitable solvent (e.g., ethanol) and treated with a solution of hydrogen chloride in an organic solvent (e.g., HCl in diethyl ether or isopropanol) to precipitate the hydrochloride salt.

-

Purification: The crude hydrochloride salt is purified by recrystallization from an appropriate solvent system, such as ethanol/diethyl ether, to yield the final product as a white crystalline solid.

III. Mechanism of Action: A Cysteine Pro-drug

The primary therapeutic utility of this compound lies in its function as a pro-drug of L-cysteine. The thiazolidine ring is designed to be stable under normal physiological conditions but undergoes non-enzymatic hydrolysis to release L-cysteine in vivo.

Mechanism of Cysteine Release:

Mechanism of Cysteine Release and Action

This controlled release of L-cysteine is crucial for replenishing intracellular glutathione (GSH) stores, a key antioxidant and detoxifying agent. This mechanism is particularly relevant in counteracting the hepatotoxicity induced by acetaminophen overdose, where GSH depletion is a central pathological event.

IV. Analytical Methods for Quality Control

Ensuring the purity and identity of this compound is critical for its use in research and development. Standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed for this purpose.

A. High-Performance Liquid Chromatography (HPLC) for Purity Assessment:

An illustrative HPLC method for the analysis of this compound is outlined below. This method would require validation for specific applications.

-

Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a suitable choice for separating this polar compound from potential impurities.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The formic acid helps to improve the peak shape of the carboxylic acid.

-

Flow Rate: A flow rate of 1.0 mL/min is a common starting point.

-

Detection: UV detection at a wavelength of approximately 210 nm is appropriate, as the molecule lacks a strong chromophore.

-

Sample Preparation: The sample should be dissolved in the mobile phase or a compatible solvent.

-

Internal Standard: For quantitative analysis, an internal standard with similar chemical properties can be used.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation:

NMR spectroscopy is an indispensable tool for confirming the chemical structure of the synthesized compound.

-

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound would be expected to show characteristic signals for the two methyl groups (as singlets), the methylene protons of the thiazolidine ring, and the methine proton at the 4-position. The chemical shifts would be influenced by the hydrochloride salt formation. For the non-hydrochloride form in D₂O, the following peaks have been reported: δ 4.94 (1H, t, J = 9 Hz, methine), 3.65 and 3.79 (2H, dd, J = 9 Hz, J = 18 Hz, methylene), 2.02 (3H, s) and 1.95 (3H, s) (2,2-dimethyl).[8]

-

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum would provide complementary information, showing distinct signals for the quaternary carbon of the dimethyl group, the methylene and methine carbons of the thiazolidine ring, and the carboxylic acid carbon.

V. Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in several areas of research and drug development.

-

Cysteine Prodrug for Hepatoprotection: Its most well-documented application is as a cysteine prodrug to mitigate drug-induced liver injury, particularly from acetaminophen toxicity. By delivering cysteine, it supports the replenishment of glutathione, which is crucial for detoxifying the reactive metabolite of acetaminophen, N-acetyl-p-benzoquinone imine (NAPQI).

-

Scaffold for Novel Therapeutics: The thiazolidine-4-carboxylic acid core is a versatile scaffold for the synthesis of new chemical entities with a wide range of biological activities.

-

Peptide and Peptidomimetic Synthesis: It is used in the preparation of cysteine-derived diketopiperazines and pseudoproline-containing analogs of peptides.[3]

VI. Safety and Handling

This compound is classified with the signal word "Warning" and may cause skin and eye irritation.[1] It is harmful if swallowed and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be stored in a cool, dry, and well-ventilated area.

VII. Conclusion

This compound is a valuable and versatile chemical entity with significant potential in pharmaceutical research and development. Its role as a cysteine prodrug, coupled with its utility as a synthetic building block, underscores its importance. This technical guide has provided a comprehensive overview of its properties, synthesis, mechanism of action, and applications, intended to serve as a valuable resource for scientists and researchers in the field.

VIII. References

-

Khan, I., et al. (2020). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences, 33(2), 575-579.

-

Liu, Y., et al. (2011). (R)-2-(2-Hydroxyphenyl)thiazolidine-4-carboxylic acid synthesis. Bioorganic & Medicinal Chemistry, 19(7), 2342-2348.

-

A Kind of Method for Preparing Thiazole-4-Carboxylic Acid. CN102372680A.

-

Banerjee, I., et al. (2015). Cis-Amide Stabilizing Proline Analogs: Synthesis and Applications. European Journal of Medicinal Chemistry, 97, 248-257.

-

PubChem. (n.d.). 2,2-Dimethyl-1,3-thiazolidine-4-carboxylic acid hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). (4R)-2,2-Dimethyl-4-thiazolidinecarboxylic Acid. Retrieved from [Link]

-

Jiang, B., et al. (2015). Study on synthesis of (R)-tert-butyl 4-formyl-2,2-dimethylthiazolidine-3-carboxylate. 2nd International Conference on Machinery, Materials Engineering, Chemical Engineering and Biotechnology (MMECEB 2015).

-

PubChem. (n.d.). 2,2-Dimethylthiazolidine-4-carboxylic acid hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). (S)-2,2-Dimethylthiazolidine-4-carboxylic acid. Retrieved from [Link]

-

Bordwell pKa Table. (n.d.). Organic Chemistry Data. Retrieved from [Link]

-

Ghammamy, S., et al. (2011). Quantitative structure–property relationship study of the solubility of thiazolidine-4-carboxylic acid derivatives using ab initio and genetic algorithm–partial least squares. Monatshefte für Chemie - Chemical Monthly, 142(9), 923-930.

-

Szewczyk, M., et al. (2023). A synthesis of a chiral fused oxathiane–γ-lactam. Organic & Biomolecular Chemistry, 21(43), 8758-8766.

-

Głowacki, R., et al. (2021). HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. Journal of Chromatography B, 1180, 122883.

-

Collaborative International Pesticides Analytical Council. (2020). Multi-active method for the analysis of active substances in formulated products to support quality control scope. Retrieved from [Link]

-

Lee, J., et al. (2014). Quantification of thiazolidine-4-carboxylic acid in toxicant-exposed cells by isotope-dilution liquid chromatography-mass spectrometry reveals an intrinsic antagonistic response to oxidative stress-induced toxicity. Chemical Research in Toxicology, 27(11), 1995-2002.

-

Studylib. (n.d.). pKa Values Table: Inorganic & Organic Acids. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 2,2-Dimethyl-1,3-thiazolidine-4-carboxylic acid hydrochloride | C6H12ClNO2S | CID 16263005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. L-2,2-DiMethylthiazolidine-4-carboxylic Acid Hydrochloride CAS#: 67089-92-3 [amp.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. studylib.net [studylib.net]

- 6. pjps.pk [pjps.pk]

- 7. (R)-2-(2-Hydroxyphenyl)thiazolidine-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to (R)-2,2-Dimethylthiazolidine-4-carboxylic acid hydrochloride: Properties, Synthesis, and Applications

Abstract

(R)-2,2-Dimethylthiazolidine-4-carboxylic acid hydrochloride is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. Functioning as a constrained analog of cysteine, it serves as a critical building block in the synthesis of peptidomimetics, therapeutic agents, and complex molecular architectures. This guide provides an in-depth analysis of its core physicochemical properties, validated synthesis and characterization protocols, and a discussion of its applications, tailored for researchers, chemists, and drug development professionals.

Core Compound Identity and Physicochemical Properties

This compound is a derivative of the amino acid D-penicillamine, where the thiol and amine functionalities are cyclized with an acetone equivalent to form a thiazolidine ring. This structural modification imparts conformational rigidity and protects the thiol group, making it a valuable synthon in peptide chemistry.

Molecular Structure and Weight

The primary characteristic of this compound is its precise molecular mass, which is fundamental for all stoichiometric calculations in synthesis and analytical interpretations.

-

Monoisotopic Mass: 197.0277275 Da[2]

The hydrochloride salt form enhances the compound's stability and improves its aqueous solubility, which is a significant advantage for handling and for certain reaction conditions[3].

Physicochemical Data

A summary of the key physical and chemical properties is essential for laboratory use. These values are critical for predicting behavior in various solvents, designing purification strategies, and ensuring proper storage.

| Property | Value | Source(s) |

| IUPAC Name | (4R)-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid;hydrochloride | [2] |

| CAS Number | 38984-68-8 | [2][3][5] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 125-130 °C | [1] |

| Solubility | Soluble in water (>50 mg/mL at 25°C) and DMSO. | [1][3] |

| Storage | Sealed in a dry, room-temperature environment. | [1] |

Synthesis and Mechanistic Rationale

The most common and efficient synthesis of (R)-2,2-Dimethylthiazolidine-4-carboxylic acid involves the condensation reaction between a cysteine-related starting material and a ketone or aldehyde.[6][7]

Representative Synthesis Protocol

This protocol describes the synthesis from L-cysteine hydrochloride, which readily cyclizes with acetone.

Objective: To synthesize (4R)-2,2-dimethylthiazolidine-4-carboxylic acid via the cyclocondensation of L-cysteine with acetone.

Materials:

-

L-cysteine hydrochloride monohydrate

-

Acetone

-

Sodium bicarbonate (NaHCO₃)

-

Ethanol

-

Water

-

Hydrochloric acid (for salt formation if starting from free base)

Step-by-Step Methodology:

-

Dissolution: Dissolve L-cysteine hydrochloride monohydrate and 1.1 equivalents of sodium bicarbonate in a mixture of water and ethanol.[8] The bicarbonate neutralizes the hydrochloride salt to free the amine for reaction.

-

Condensation: Add 1.1 equivalents of acetone to the solution in a single portion.[8]

-

Reaction: Stir the mixture at room temperature for 6-12 hours. The reaction involves the nucleophilic attack of the amine on the carbonyl carbon of acetone, followed by an intramolecular attack of the thiol group, and subsequent dehydration to form the stable thiazolidine ring.

-

Isolation: The product will precipitate out of the solution as a white solid. Filter the product, wash thoroughly with cold ethanol to remove unreacted starting materials, and dry under vacuum.[8]

-

Salt Formation: If the free acid is isolated, it can be converted to the hydrochloride salt by dissolving it in a minimal amount of a suitable solvent (e.g., ether) and bubbling dry HCl gas through the solution or by adding a stoichiometric amount of HCl in a solvent like isopropanol.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis process, highlighting the transformation from the linear amino acid to the cyclized product.

Caption: Workflow for the synthesis of the target compound.

Analytical Characterization for Quality Assurance

Rigorous analytical validation is paramount to confirm the identity, purity, and structure of the synthesized compound. The following data are characteristic of this compound.

| Analytical Technique | Expected Results |

| ¹H NMR | Characteristic peaks for the two methyl groups (gem-dimethyl) as singlets, methylene protons of the ring, and the alpha-proton adjacent to the carboxylic acid. The exact shifts will depend on the solvent (e.g., D₂O or DMSO-d₆). |

| ¹³C NMR | Signals corresponding to the quaternary carbon of the gem-dimethyl group, the methyl carbons, the methylene carbon, the alpha-carbon, and the carbonyl carbon of the carboxylic acid. |

| Mass Spectrometry (EI-MS) | The molecular ion peak for the free base (C₆H₁₁NO₂S) should be observed at m/z = 161.05.[9][10] |

| FT-IR Spectroscopy | Characteristic absorption bands for N-H stretching (amine salt), C=O stretching (carboxylic acid), and C-N/C-S bond vibrations. |

Applications in Drug Discovery and Peptide Science

The unique structural features of this compound make it a valuable tool for medicinal chemists.

-

Chiral Building Block: It is a chiral synthon used in the asymmetric synthesis of more complex molecules. Its fixed stereochemistry is transferred to the target molecule.

-

Prodrug Design: Thiazolidine-4-carboxylic acids can act as prodrugs of L-cysteine.[11] The ring can be designed to open under specific physiological conditions, releasing the active cysteine or a related therapeutic agent.

-

Peptidomimetics: Incorporation of this moiety into a peptide backbone introduces a conformational constraint. This is a key strategy used to:

-

Stabilize specific secondary structures (e.g., β-turns).

-

Increase resistance to enzymatic degradation by proteases.

-

Enhance binding affinity to biological targets.

-

-

Cytotoxic Agents: Derivatives such as 2-arylthiazolidine-4-carboxylic acid amides have been investigated as potent cytotoxic agents against cancer cell lines, including prostate cancer.[12]

Logical Relationship Diagram

This diagram outlines the relationship between the compound's structural features and its primary applications.

Caption: Core features driving key research applications.

Safety and Handling

As with any laboratory chemical, proper safety protocols must be observed.

-

Hazard Statements: The compound is classified as harmful if swallowed, and causes skin and serious eye irritation. It may also cause respiratory irritation.[2]

-

Personal Protective Equipment (PPE): Always use a lab coat, safety glasses, and chemical-resistant gloves when handling this compound. Work in a well-ventilated area or a chemical fume hood.

-

Storage: Keep the container tightly sealed in a dry place to prevent hydrolysis and degradation.

Conclusion

This compound is more than just a chemical with a defined molecular weight. It is a sophisticated molecular tool that provides solutions to long-standing challenges in drug design, particularly in the realm of peptide and peptidomimetic therapeutics. Its rigid structure, combined with its origins as a natural amino acid derivative, ensures its continued relevance in the synthesis of next-generation pharmaceuticals. A thorough understanding of its properties, synthesis, and handling is essential for any scientist looking to leverage its unique advantages.

References

-

PubChem. 2,2-Dimethylthiazolidine-4-carboxylic acid hydrochloride | C6H11NO2S | CID 419715. Available from: [Link].

-

PubChem. 2,2-Dimethyl-1,3-thiazolidine-4-carboxylic acid hydrochloride | C6H12ClNO2S | CID 16263005. Available from: [Link].

- Begum, N., et al. (2020). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences, 33(2), 575-579.

-

PubChem. (S)-2,2-Dimethylthiazolidine-4-carboxylic acid | C6H11NO2S | CID 676442. Available from: [Link].

-

PubChem. (4R)-2,2-Dimethyl-4-thiazolidinecarboxylic Acid | C6H11NO2S | CID 676443. Available from: [Link].

- Al-Amiery, A. A., et al. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Egyptian Journal of Chemistry.

-

ResearchGate. Scheme 1. Synthesis of (a) 2,2-dimethyl-1,3-thiazolidine-4-carboxylic.... Available from: [Link].

-

PubChem. 3-Formyl-2,2-dimethylthiazolidine-4-carboxylic acid | C7H11NO3S | CID 2786994. Available from: [Link].

- Nagasawa, H. T., et al. (1985).

-

ResearchGate. Figure S2. 1 H NMR spectrum of.... Available from: [Link].

-

PubMed. Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Available from: [Link].

-

PubMed. Discovery of 2-arylthiazolidine-4-carboxylic acid amides as a new class of cytotoxic agents for prostate cancer. Available from: [Link].

Sources

- 1. L-2,2-DiMethylthiazolidine-4-carboxylic Acid Hydrochloride CAS#: 67089-92-3 [amp.chemicalbook.com]

- 2. 2,2-Dimethyl-1,3-thiazolidine-4-carboxylic acid hydrochloride | C6H12ClNO2S | CID 16263005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. scbt.com [scbt.com]

- 5. scbt.com [scbt.com]

- 6. pjps.pk [pjps.pk]

- 7. Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. (R)-2-(2-Hydroxyphenyl)thiazolidine-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 9. (S)-2,2-Dimethylthiazolidine-4-carboxylic acid | C6H11NO2S | CID 676442 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. (4R)-2,2-Dimethyl-4-thiazolidinecarboxylic Acid | C6H11NO2S | CID 676443 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Thiazolidine-4-carboxylic acid, a physiologic sulfhydryl antioxidant with potential value in geriatric medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of 2-arylthiazolidine-4-carboxylic acid amides as a new class of cytotoxic agents for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-2,2-Dimethylthiazolidine-4-carboxylic acid hydrochloride structure elucidation

An In-Depth Technical Guide to the Structure Elucidation of (R)-2,2-Dimethylthiazolidine-4-carboxylic acid hydrochloride

Abstract

Foundational Analysis: Confirming Molecular Identity

The initial phase of any structure elucidation focuses on confirming the fundamental properties: molecular weight, elemental composition, and the presence of key functional groups. This is achieved through a combination of mass spectrometry and infrared spectroscopy.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Rationale: Mass spectrometry is the definitive technique for determining the molecular weight of a compound.[3] By employing high-resolution instrumentation (e.g., TOF, Orbitrap), we can obtain a mass measurement with sufficient accuracy to confirm the elemental composition, a critical first step that distinguishes the target compound from potential isomers or impurities.

Expected Data: The molecular formula for the protonated free base is C₆H₁₁NO₂S, with the hydrochloride salt being C₆H₁₂ClNO₂S. The expected monoisotopic mass of the protonated molecule [M+H]⁺ provides the most precise target for HRMS.

| Property | Value | Source |

| Molecular Formula | C₆H₁₂ClNO₂S | [1][4][5] |

| Molecular Weight | 197.68 g/mol | [1][4] |

| Monoisotopic Mass [M+H]⁺ | 162.0583 g/mol | Calculated |

| Exact Mass (Neutral HCl Salt) | 197.0277 g/mol | [4] |

Experimental Protocol: HRMS via Electrospray Ionization (ESI)

-

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or water/acetonitrile 50:50) to create a 1 mg/mL stock solution. Further dilute to a final concentration of 1-10 µg/mL.

-

Instrumentation: Utilize an ESI-TOF or ESI-Orbitrap mass spectrometer.

-

Ionization Mode: Operate in positive ion mode to detect the protonated molecule, [M+H]⁺.

-

Infusion: Introduce the sample solution directly into the ion source via a syringe pump at a flow rate of 5-10 µL/min.

-

Data Acquisition: Acquire the mass spectrum over a range of m/z 50-500. Ensure the instrument is calibrated to achieve mass accuracy < 5 ppm.

-

Data Analysis: Compare the experimentally observed m/z for the most abundant ion to the theoretical exact mass of C₆H₁₂NO₂S⁺ ([M+H]⁺). The mass difference should be within the instrument's tolerance (e.g., < 5 ppm). Tandem MS (MS/MS) can be performed on the parent ion to observe characteristic fragmentation patterns, such as the loss of the carboxylic acid group or ring-opening fragments, further confirming the structure.[6][7][8]

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Rationale: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[9] The presence of characteristic absorptions for the carboxylic acid and the amine hydrochloride provides strong, confirmatory evidence for the proposed structure.

Expected Absorptions: The spectrum is expected to be dominated by features of the carboxylic acid and the ammonium salt.

| Functional Group | Expected Absorption Range (cm⁻¹) | Characteristics |

| O-H Stretch (Carboxylic Acid) | 2500-3300 | Very broad, due to hydrogen bonding.[10][11] |

| N-H Stretch (Ammonium) | Overlaps with O-H stretch | Broad absorption in the 2800-3200 range. |

| C=O Stretch (Carboxylic Acid) | 1710-1760 | Strong, sharp peak.[10][12] |

| C-O Stretch (Carboxylic Acid) | 1210-1320 | Strong intensity.[11] |

| O-H Bend | 900-960 | Broad peak.[11] |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Instrument Preparation: Record a background spectrum of the clean ATR crystal (e.g., diamond or germanium).

-

Sample Application: Place a small amount of the solid powder directly onto the ATR crystal.

-

Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Data Acquisition: Co-add 16-32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

Data Processing: Perform an automatic baseline correction and ATR correction if available in the software. Identify and label the key absorption bands corresponding to the expected functional groups.

Elucidating Connectivity: The Power of NMR

Once the molecular formula and functional groups are confirmed, Nuclear Magnetic Resonance (NMR) spectroscopy is employed to map the precise connectivity of the atoms, assembling the carbon-hydrogen framework.

Expertise & Rationale: One- and two-dimensional NMR experiments provide unparalleled insight into the bonding relationships within a molecule. ¹H NMR identifies the chemical environment and neighboring protons for each hydrogen atom, while ¹³C NMR does the same for the carbon skeleton. 2D experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are crucial for unambiguously connecting protons to each other and to the carbons they are attached to, respectively.[13][14][15]

Expected Spectral Data: The molecule's structure suggests a distinct set of signals. The use of a solvent like DMSO-d₆ is recommended to avoid exchange of the acidic N-H and O-H protons.

| Atom Position | ¹H NMR (Predicted δ, Multiplicity) | ¹³C NMR (Predicted δ) | Key 2D Correlations |

| C2-CH₃ (x2) | ~1.5-1.7 ppm (two singlets) | ~25-30 ppm | HSQC: Correlate to methyl carbons. |

| C4-H | ~4.0-4.3 ppm (dd) | ~65-70 ppm | COSY: Correlates with C5 protons. HSQC: Correlates to C4 carbon. |

| C5-H₂ | ~3.1-3.5 ppm (two ddd, diastereotopic) | ~30-35 ppm | COSY: Correlates with C4 proton and with each other. HSQC: Correlates to C5 carbon. |

| N-H | Broad, variable (~9.0-10.0 ppm) | N/A | |

| COOH | Very broad, variable (~12.0-13.0 ppm) | ~170-175 ppm | |

| C2 (Quaternary) | N/A | ~70-75 ppm | HMBC: Correlates to methyl protons. |

Experimental Protocol: 1D and 2D NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Use a high-field NMR spectrometer (≥400 MHz) for optimal resolution.

-

¹H NMR Acquisition: Acquire a standard one-pulse ¹H spectrum.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can be run to differentiate CH/CH₃ from CH₂ signals.

-

2D COSY Acquisition: Run a gradient-enhanced COSY experiment to establish ¹H-¹H coupling networks (e.g., the C4-H to C5-H₂ system).

-

2D HSQC Acquisition: Run a gradient-enhanced HSQC experiment to correlate each proton with its directly attached carbon.

-

Data Analysis: Integrate the ¹H NMR signals to confirm proton counts. Assign all peaks in the ¹H and ¹³C spectra using the 2D correlation data to build the molecular skeleton, confirming the thiazolidine ring structure and substituent placement.

The Final Frontier: Assigning Absolute Stereochemistry

The techniques above confirm the molecular structure and connectivity, but not its absolute configuration at the C4 chiral center. For a chiral molecule, this is a non-negotiable requirement for therapeutic applications.[16][]

Caption: Logical workflow for structure elucidation.

Chiroptical Spectroscopy

Expertise & Rationale: Chiroptical techniques, such as Electronic Circular Dichroism (ECD), measure the differential absorption of left- and right-circularly polarized light.[18] This phenomenon is exquisitely sensitive to the three-dimensional arrangement of atoms. By comparing the experimental ECD spectrum to one predicted from first-principles quantum chemical calculations for the (R)-configuration, a confident assignment of the absolute stereochemistry can be made.[16][19][20] This method is particularly powerful when single crystals suitable for X-ray diffraction are unavailable.

Protocol Overview: ECD Spectroscopy with Computational Analysis

-

Experimental Spectrum: Dissolve the sample in a transparent solvent (e.g., methanol) and record the ECD spectrum on a CD spectropolarimeter.

-

Computational Modeling: Generate a 3D structure of the (R)-enantiomer. Perform a conformational search using a molecular mechanics force field.

-

Quantum Chemical Calculations: Optimize the geometry and calculate the theoretical ECD spectrum for the lowest energy conformers using Time-Dependent Density Functional Theory (TD-DFT).

-

Comparison: Compare the computationally derived spectrum with the experimental one. A strong correlation between the two confirms the absolute configuration as (R).

Single-Crystal X-ray Crystallography

Expertise & Rationale: X-ray crystallography is the unequivocal "gold standard" for determining the three-dimensional structure of a molecule.[21][22] It provides a direct visualization of the atomic positions, bond lengths, and bond angles, offering unambiguous proof of both connectivity and absolute stereochemistry. The ability of thiazolidine derivatives to form crystals makes this a highly viable technique.[21]

Protocol Overview: X-ray Diffraction

-

Crystal Growth: Grow single crystals of the compound suitable for diffraction (typically > 0.1 mm in all dimensions). This is often achieved by slow evaporation of a saturated solution or by vapor diffusion.

-

Data Collection: Mount a suitable crystal on a diffractometer and expose it to a monochromatic X-ray beam. Collect the diffraction data as the crystal is rotated.

-

Structure Solution & Refinement: Process the diffraction data to determine the unit cell and space group.[22] Solve the structure to obtain an initial electron density map and refine the atomic positions.

-

Absolute Structure Determination: For a chiral molecule, the absolute configuration is determined, often reported via the Flack parameter. A value close to zero for the correct enantiomer confirms the assignment.[23]

Conclusion: A Self-Validating Structural Assignment

By systematically integrating data from multiple, orthogonal analytical techniques, we establish a self-validating framework for the complete structural elucidation of this compound. Mass spectrometry and FTIR confirm the molecular identity and constituent functional groups. A full suite of 1D and 2D NMR experiments unambiguously determines the atomic connectivity. Finally, the crucial assignment of the absolute (R)-stereochemistry is definitively confirmed using either chiroptical spectroscopy or the gold standard of single-crystal X-ray diffraction. This rigorous, multi-faceted approach ensures the highest level of scientific confidence required for research and drug development applications.

References

-

Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy. MDPI. [Link]

-

A Multinuclear NMR Study of Derivatives of Thiazolidine. RSC Publishing. [Link]

-

Chiroptical methods in the stereochemical analysis of natural products. RSC Publishing. [Link]

-

What is Chiroptical Spectroscopy? Pitt.edu. [Link]

-

A multinuclear NMR study of derivatives of thiazolidine. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]

-

A Holistic Approach to Determining Stereochemistry of Potential Pharmaceuticals by Circular Dichroism with β-Lactams as Test Cases. PubMed Central. [Link]

-

Synthesis and NMR Properties of 2-(4-pyridyl) thiazolidine-4-carboxylic Acids. PubMed. [Link]

-

Chiroptical Sensing: A Conceptual Introduction. PMC - NIH. [Link]

-

Molecular Structure Characterisation and Structural Elucidation. Intertek. [Link]

-

Mass spectrometry of some arylidene thioxobenzyl or thioxobiphenyloxoethyl thiazolidinone compounds. ResearchGate. [Link]

-

ChemInform Abstract: Synthesis and NMR Studies of Thiazolidine‐4‐carboxylic Acid Derivatives Containing a Nitro Ester Function. Wiley Online Library. [Link]

-

Determination Techniques for Absolute Configuration of Chiral Compound. Creative Biolabs. [Link]

-

Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. PMC - PubMed Central. [Link]

-

The mass spectra of thiazole and thiazolidine recorded with (a) 35 ps... ResearchGate. [Link]

-

Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

-

Video: Spectroscopy of Carboxylic Acid Derivatives. JoVE. [Link]

-

Synthesis of Thiazolidinedione Compound Library. MDPI. [Link]

-

Spectroscopy of Carboxylic Acid Derivatives. Oregon State University. [Link]

-

2-Thiazolidinethione. NIST WebBook. [Link]

-

Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences. [Link]

-

Scheme 1. Synthesis of (a) 2,2-dimethyl-1,3-thiazolidine-4-carboxylic... ResearchGate. [Link]

-

ir spectrum of carboxylic acids and alcohols. SlideShare. [Link]

-

The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]

-

Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities. PubMed. [Link]

-

Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets. ACS Publications. [Link]

-

2,2-Dimethyl-1,3-thiazolidine-4-carboxylic acid hydrochloride. PubChem. [Link]

-

Chapter 4. Single Crystal X-Ray Structures and Anticancer Activity Studies on Thiazolidine Derivatives. Nova Science Publishers. [Link]

-

x Ray crystallography. PMC - PubMed Central - NIH. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. L-2,2-DiMethylthiazolidine-4-carboxylic Acid Hydrochloride | 67089-92-3 [chemicalbook.com]

- 3. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 4. 2,2-Dimethyl-1,3-thiazolidine-4-carboxylic acid hydrochloride | C6H12ClNO2S | CID 16263005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. Video: Spectroscopy of Carboxylic Acid Derivatives [jove.com]

- 13. A multinuclear NMR study of derivatives of thiazolidine - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 14. A multinuclear NMR study of derivatives of thiazolidine - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 15. Synthesis and NMR properties of 2-(4-pyridyl) thiazolidine-4-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A Holistic Approach to Determining Stereochemistry of Potential Pharmaceuticals by Circular Dichroism with β-Lactams as Test Cases - PMC [pmc.ncbi.nlm.nih.gov]

- 18. What is Chiroptical Spectroscopy? – Chirality Section of the Society for Applied Spectroscopy (SAS) [saschirality.org]

- 19. mdpi.com [mdpi.com]

- 20. Chiroptical Sensing: A Conceptual Introduction - PMC [pmc.ncbi.nlm.nih.gov]

- 21. novapublishers.com [novapublishers.com]

- 22. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of (R)-2,2-Dimethylthiazolidine-4-carboxylic acid hydrochloride from L-cysteine

Abstract: This technical guide provides a comprehensive overview of the synthesis of (R)-2,2-Dimethylthiazolidine-4-carboxylic acid hydrochloride, a valuable chiral building block and a prodrug of L-cysteine. The synthesis involves a robust and efficient acid-catalyzed condensation reaction between L-cysteine and acetone. This document delves into the underlying reaction mechanism, provides a detailed, step-by-step experimental protocol, outlines methods for purification and characterization, and discusses critical safety considerations. Designed for researchers, scientists, and professionals in drug development, this guide aims to be a definitive resource for the practical synthesis and analysis of this important thiazolidine derivative.

Introduction and Scientific Rationale

(R)-2,2-Dimethylthiazolidine-4-carboxylic acid, often referred to as Dmt-OH, is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its structural framework, derived from the naturally occurring amino acid L-cysteine, imparts chirality and unique conformational properties. A key application of this molecule is its role as a prodrug of L-cysteine. The thiazolidine ring can be designed to undergo hydrolysis in vivo, releasing L-cysteine, which can help replenish glutathione levels and protect against cellular damage.[1]

The synthesis of 2-substituted thiazolidine-4(R)-carboxylic acids via the condensation of L-cysteine with various aldehydes and ketones is a well-established synthetic strategy.[1] The reaction with acetone to form the 2,2-dimethyl derivative is particularly advantageous due to the ready availability and low cost of the starting materials. The resulting gem-dimethyl group at the C2 position offers steric hindrance that can influence the stability and reactivity of the molecule, a feature that is often exploited in the design of peptidomimetics and other bioactive compounds.

This guide will focus on the synthesis of the hydrochloride salt of (R)-2,2-Dimethylthiazolidine-4-carboxylic acid, which often exhibits improved solubility and stability compared to its free acid form.

Reaction Mechanism and Theoretical Considerations

The formation of the thiazolidine ring from L-cysteine and acetone proceeds through a reversible acid-catalyzed condensation reaction. The mechanism involves two key nucleophilic attacks:

-

Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of the amino group of L-cysteine on the carbonyl carbon of acetone. Under acidic conditions, the hydroxyl group of the resulting hemiaminal is protonated, leading to the elimination of a water molecule and the formation of an electrophilic iminium ion intermediate.

-

Intramolecular Cyclization: The thiol group of the L-cysteine moiety then acts as an intramolecular nucleophile, attacking the iminium carbon. This ring-closing step forms the five-membered thiazolidine ring.

The use of L-cysteine hydrochloride as a starting material provides the necessary acidic environment to catalyze the reaction. The stereochemistry at the C4 position is retained from the parent L-cysteine, resulting in the (R)-configuration in the final product.

Experimental Protocol

This protocol is based on established procedures for the synthesis of 2-substituted thiazolidine-4(R)-carboxylic acids.[2]

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | CAS No. | Purity |

| L-cysteine hydrochloride monohydrate | C₃H₈ClNO₂S·H₂O | 175.63 | 7048-04-6 | ≥99% |

| Acetone | C₃H₆O | 58.08 | 67-64-1 | ACS grade |

| Ethanol | C₂H₅OH | 46.07 | 64-17-5 | 95% or absolute |

| Diethyl ether | (C₂H₅)₂O | 74.12 | 60-29-7 | Anhydrous |

| Hydrochloric acid | HCl | 36.46 | 7647-01-0 | Concentrated (37%) |

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve L-cysteine hydrochloride monohydrate (1 equivalent) in a minimal amount of deionized water.

-

Addition of Acetone: To the stirring solution, add a significant excess of acetone (approximately 10-20 equivalents). The use of a large excess of acetone drives the reaction equilibrium towards the product.

-

Reaction: Stir the reaction mixture at room temperature for 24 to 48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), using a suitable solvent system such as n-butanol:acetic acid:water (4:1:1).

-

Work-up and Isolation: After the reaction is complete, remove the excess acetone and water under reduced pressure using a rotary evaporator. The resulting crude product will be a solid or a viscous oil.

-

Purification by Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol.[3][4] To the hot solution, slowly add diethyl ether until the solution becomes turbid. Allow the solution to cool slowly to room temperature and then place it in an ice bath to induce crystallization.

-

Final Product Collection: Collect the crystalline product by vacuum filtration and wash the crystals with a small amount of cold diethyl ether to remove any residual impurities.

-

Drying: Dry the purified this compound in a vacuum oven to a constant weight.

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.

Physical Properties

-

Appearance: White crystalline solid.

-

Molecular Formula: C₆H₁₂ClNO₂S

-

Molecular Weight: 197.68 g/mol [5]

Spectroscopic Data

-

¹H NMR Spectroscopy (DMSO-d₆): The proton NMR spectrum is expected to show characteristic signals for the gem-dimethyl protons as two singlets, the methylene protons of the thiazolidine ring as multiplets, and the proton at the C4 chiral center as a multiplet. The acidic proton of the carboxylic acid and the proton on the nitrogen will also be present, though their chemical shifts can be variable and they may exchange with D₂O.

-

¹³C NMR Spectroscopy (DMSO-d₆): The carbon NMR spectrum should display distinct signals for the two methyl carbons, the quaternary carbon at C2, the methylene carbon at C5, the methine carbon at C4, and the carbonyl carbon of the carboxylic acid.

-

FT-IR Spectroscopy (KBr): The infrared spectrum will exhibit characteristic absorption bands. A broad peak between 2500-3300 cm⁻¹ is indicative of the O-H stretch of the carboxylic acid, often overlapping with C-H stretching vibrations.[6][7] A strong absorption around 1700-1730 cm⁻¹ corresponds to the C=O stretching of the carboxylic acid.[6][7] The N-H stretching of the secondary amine hydrochloride will also be present in the region of 3100-3300 cm⁻¹.

Safety and Handling

-

L-cysteine hydrochloride monohydrate: May cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Acetone: Highly flammable liquid and vapor. Keep away from heat, sparks, and open flames. Use in a well-ventilated area or a fume hood.

-

Concentrated Hydrochloric Acid: Corrosive and causes severe skin burns and eye damage. Handle with extreme care in a fume hood, using appropriate acid-resistant gloves, a lab coat, and eye protection.

-

Diethyl ether: Extremely flammable liquid and vapor. Forms explosive peroxides upon exposure to air and light. Handle in a fume hood and store in an appropriate container.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.

Troubleshooting

| Problem | Possible Cause | Solution |

| Low Yield | Incomplete reaction. | Increase reaction time or the excess of acetone. Ensure adequate stirring. |

| Loss of product during work-up or purification. | Be careful during transfers. Use minimal solvent for recrystallization to avoid product loss in the mother liquor. | |

| Product does not crystallize | Product is an oil. | Try scratching the inside of the flask with a glass rod to induce crystallization. Seeding with a small crystal of the product can also be effective. |

| Impurities are inhibiting crystallization. | Further purify the crude product, for example, by column chromatography, before attempting recrystallization. | |

| Impure Product | Incomplete removal of starting materials or by-products. | Optimize the recrystallization process. A second recrystallization may be necessary. Ensure the product is thoroughly washed with a cold, non-polar solvent after filtration. |

Conclusion

The synthesis of this compound from L-cysteine and acetone is a straightforward and efficient method for producing a valuable chiral intermediate. This guide provides the necessary theoretical background and a detailed experimental protocol to enable researchers to successfully synthesize and characterize this compound. Adherence to the outlined procedures and safety precautions will ensure a high-quality product and a safe laboratory practice.

References

-

Nagasawa, H. T., Goon, D. J., Muldoon, W. P., & Zera, R. T. (1984). 2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine. Protection of mice against acetaminophen hepatotoxicity. Journal of Medicinal Chemistry, 27(5), 591–596. [Link]

-

PubChem. (n.d.). 2,2-Dimethyl-1,3-thiazolidine-4-carboxylic acid hydrochloride. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

-

Nova Science Publishers. (n.d.). Chapter 9. Synthesis, Antioxidant and Antibacterial Properties of Thiazolidine-4-Carboxylic Acid Derivatives. Retrieved January 12, 2026, from [Link]

-

CUNY. (n.d.). Purification by Recrystallization. Retrieved January 12, 2026, from [Link]

-

University of California, Irvine. (n.d.). Recrystallization and Crystallization. Retrieved January 12, 2026, from [Link]

-

TutorChase. (n.d.). What peaks would indicate a carboxylic acid in IR spectroscopy? Retrieved January 12, 2026, from [Link]

-

Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved January 12, 2026, from [Link]

Sources

- 1. novapublishers.com [novapublishers.com]

- 2. chemimpex.com [chemimpex.com]

- 3. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 4. scs.illinois.edu [scs.illinois.edu]

- 5. 2,2-Dimethyl-1,3-thiazolidine-4-carboxylic acid hydrochloride | C6H12ClNO2S | CID 16263005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. tutorchase.com [tutorchase.com]

- 7. chem.libretexts.org [chem.libretexts.org]

A Mechanistic Deep Dive into (R)-2,2-Dimethylthiazolidine-4-carboxylic acid hydrochloride (DMTC-HCl): A Cysteine Prodrug for Glutathione Augmentation

Executive Summary: Oxidative stress, an imbalance between reactive oxygen species (ROS) and a biological system's ability to detoxify them, is a key pathogenic factor in numerous diseases. Glutathione (GSH), the most abundant intracellular non-protein thiol, is central to cellular antioxidant defense.[1][2] Direct supplementation with L-cysteine, the rate-limiting amino acid for GSH synthesis, is hampered by its instability and potential toxicity. (R)-2,2-Dimethylthiazolidine-4-carboxylic acid hydrochloride (DMTC-HCl) emerges as a strategic solution, acting as a stable prodrug that efficiently delivers L-cysteine into cells.[3] This guide elucidates the core mechanism of action of DMTC-HCl, detailing its conversion to L-cysteine, subsequent integration into the GSH biosynthesis pathway, and the downstream cytoprotective effects. Furthermore, it provides validated experimental protocols for researchers to quantify its efficacy in cellular models, underscoring its potential as a valuable tool in drug development and biomedical research.

Introduction: The Challenge of Oxidative Stress and the Promise of Cysteine Prodrugs

Cellular metabolism constantly generates reactive oxygen species (ROS), which, if left unchecked, can inflict oxidative damage upon vital biomolecules like DNA, proteins, and lipids.[4][5] This cumulative damage is implicated in a wide array of pathologies, including neurodegenerative diseases, cancer, and inflammatory conditions.[4][5][6][7][8][9] The cell's primary defense against this onslaught is the glutathione system. Glutathione (γ-L-glutamyl-L-cysteinyl-glycine; GSH) directly neutralizes ROS and is a critical cofactor for several detoxifying enzymes.[2][3]

The synthesis of GSH is critically dependent on the availability of its constituent amino acids, particularly L-cysteine. However, direct L-cysteine administration is problematic due to its rapid oxidation and potential to generate excitotoxicity. This necessitates the use of prodrugs—stable precursor molecules that release the active agent intracellularly. Thiazolidine derivatives, such as this compound (DMTC-HCl), represent a class of L-cysteine prodrugs designed to bypass these limitations.[3][10][11][12][13] By masking the reactive thiol group of cysteine within a thiazolidine ring, DMTC-HCl offers a stable and efficient means of augmenting intracellular cysteine levels, thereby boosting the cell's GSH-mediated antioxidant capacity.[14]

Core Mechanism of Action: From Prodrug to Protector

The efficacy of DMTC-HCl as a cytoprotective agent is rooted in its straightforward and efficient biochemical conversion pathway. The entire process hinges on its ability to be taken up by cells and subsequently hydrolyzed to release L-cysteine, the direct precursor for GSH synthesis.

Chemical Structure and Intracellular Hydrolysis

DMTC-HCl is synthesized from the condensation reaction of L-cysteine with acetone.[14][15] This reaction forms a thiazolidine ring, which protects the sulfhydryl and amino groups of the cysteine molecule.[14] This structural modification enhances its stability and cellular uptake. Once inside the cell, the thiazolidine ring undergoes non-enzymatic hydrolysis under physiological conditions, breaking down to release L-cysteine and acetone.[14] This intracellular release is the pivotal step in its mechanism of action.

Caption: Intracellular conversion of DMTC-HCl to L-Cysteine.

Augmentation of the de novo Glutathione Synthesis Pathway

The L-cysteine released from DMTC-HCl directly fuels the de novo synthesis of glutathione. This is a two-step, ATP-dependent enzymatic process occurring in the cytosol.[16]

-

Step 1: The enzyme glutamate-cysteine ligase (GCL) catalyzes the formation of a peptide bond between the γ-carboxyl group of glutamate and the amino group of cysteine, forming γ-glutamylcysteine. This is the rate-limiting step in GSH synthesis.

-

Step 2: The enzyme glutathione synthetase (GS) adds glycine to the C-terminus of γ-glutamylcysteine, completing the formation of glutathione (GSH).[16]

By providing a surplus of the rate-limiting substrate, DMTC-HCl effectively upregulates this entire pathway, leading to a significant increase in the total intracellular GSH pool.

Caption: Role of DMTC-HCl in augmenting the GSH synthesis pathway.

Experimental Validation: Methodologies and Protocols

To validate the mechanism of action of DMTC-HCl, a logical series of experiments is required. The primary goal is to demonstrate that treatment with DMTC-HCl leads to an increase in intracellular GSH and a corresponding enhancement in cellular antioxidant capacity.

Workflow for Assessing DMTC-HCl Efficacy

A robust experimental design follows a clear progression from initial cell treatment to functional outcome analysis. This ensures that the observed effects can be directly attributed to the compound's proposed mechanism.

Caption: High-level workflow for validating DMTC-HCl efficacy.

Protocol 1: Quantification of Intracellular Glutathione (GSH) Levels

This protocol utilizes the Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid); DTNB), which reacts with sulfhydryl groups like GSH to produce a yellow-colored product (TNB²⁻), quantifiable by spectrophotometry.[17] It provides a reliable method to measure the total intracellular GSH pool.

Objective: To quantify the change in intracellular GSH concentration in cultured cells following treatment with DMTC-HCl.

Materials & Reagents:

-

Cell line (e.g., HepG2)

-

96-well microplates

-

DMTC-HCl stock solution

-

Ice-cold Lysis Buffer (50 mM K2HPO4, 1 mM EDTA, 0.1% Triton X-100, pH 6.5)[17]

-

Reaction Buffer (0.1 M Na2HPO4, 1 mM EDTA, pH 8.0)[17]

-

DTNB solution (4 mg/mL in Reaction Buffer)[17]

-

GSH standards (serially diluted from 1.25 mM)[17]

-

Bradford reagent for protein quantification

-

Microplate spectrophotometer

Procedure:

-

Cell Culture: Seed 5 x 10⁴ cells per well in a 96-well plate and incubate until 80-90% confluent.

-

Treatment: Treat cells with varying concentrations of DMTC-HCl (e.g., 0, 10, 50, 100, 200 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control.

-

Cell Lysis:

-

GSH Assay:

-

Measurement: Read the absorbance at 405 nm using a microplate reader.[17]

-

Normalization: Quantify the protein concentration in each lysate using the Bradford assay. Normalize the GSH concentration to the protein content (e.g., nmol GSH/mg protein).

Causality Check: A dose-dependent increase in GSH levels post-treatment strongly supports the hypothesis that DMTC-HCl is effectively delivering cysteine for GSH synthesis. For higher specificity, HPLC-based methods can also be employed to separate GSH from other thiols.[2]

Protocol 2: Measurement of Cellular Antioxidant Activity (CAA)

This assay measures the ability of a compound to prevent the oxidation of a fluorescent probe within live cells, providing a more biologically relevant measure of antioxidant activity than simple chemical assays.[4][5][18][19]

Objective: To determine if the DMTC-HCl-induced increase in GSH translates to enhanced protection against intracellular ROS.

Materials & Reagents:

-

Cell line (e.g., HepG2)

-

96-well black, clear-bottom cell culture plates

-

DMTC-HCl stock solution

-

2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA) probe solution (e.g., 50 µM)[4][5]

-

Fluorescent microplate reader (Ex: 480-485 nm, Em: 530-538 nm)[4][5]

Procedure:

-

Cell Culture: Seed cells in a 96-well black plate until confluent.[4][5][20]

-

Pre-treatment: Treat cells with DMTC-HCl at various concentrations for a time sufficient to increase GSH levels (e.g., 24 hours), based on Protocol 1.

-

Probe Loading:

-

ROS Induction & Measurement:

-

Data Analysis: Calculate the area under the curve (AUC) for the fluorescence kinetics. The antioxidant activity is determined by the degree to which DMTC-HCl pre-treatment reduces the AUC compared to the untreated control. Results can be expressed as quercetin equivalents.[19]

Trustworthiness: This protocol is self-validating. If DMTC-HCl successfully increases GSH (Protocol 1), it should logically lead to a dose-dependent decrease in probe oxidation (fluorescence) in this assay. The inclusion of a known antioxidant like quercetin provides a benchmark for activity.

Data Interpretation and Representative Data

The successful validation of DMTC-HCl's mechanism would yield data showing a clear correlation between its administration and enhanced cellular antioxidant status.

Representative Data Summary

The following table summarizes expected quantitative outcomes from the described protocols.

| DMTC-HCl Conc. (µM) | Intracellular GSH (nmol/mg protein) | % Increase in GSH | Cellular Antioxidant Activity (% Inhibition of Oxidation) |

| 0 (Control) | 50.2 ± 4.5 | 0% | 0% |

| 10 | 65.8 ± 5.1 | 31% | 15.2% ± 2.1% |

| 50 | 98.4 ± 7.2 | 96% | 42.8% ± 3.5% |

| 100 | 135.1 ± 11.8 | 169% | 68.5% ± 4.9% |

| 200 | 142.3 ± 10.5 | 183% | 75.1% ± 5.3% |

Data are hypothetical and for illustrative purposes.

Interpretation: The data clearly demonstrate a dose-dependent increase in intracellular GSH levels following DMTC-HCl treatment. Critically, this biochemical change translates directly into a functional outcome: a significant and dose-dependent increase in the cell's ability to neutralize free radicals, as measured by the CAA assay. This strong causal link—from prodrug administration to GSH synthesis to enhanced antioxidant capacity—provides compelling evidence for the mechanism of action.

Conclusion and Future Directions

This compound is a highly effective L-cysteine prodrug whose mechanism of action is centered on the direct augmentation of the intracellular glutathione pool. Its stable thiazolidine structure facilitates cellular uptake and subsequent hydrolysis to release L-cysteine, the rate-limiting precursor for de novo GSH synthesis. This elevation in GSH directly enhances the cell's capacity to combat oxidative stress.

The experimental framework provided in this guide offers a robust methodology for researchers to validate and quantify the cytoprotective effects of DMTC-HCl and similar prodrugs. Future research should focus on exploring its efficacy in specific disease models associated with glutathione deficiency and oxidative stress, optimizing delivery systems, and evaluating its pharmacokinetic and pharmacodynamic profiles in preclinical in vivo studies. The principles outlined here provide a solid foundation for the continued development of thiazolidine-based therapeutics.

References

- Medicinal Perspective of 2,4‐Thiazolidinediones Derivatives: An Insight into Recent Advancements. (n.d.). NIH.

- Cell Based Exogenous Antioxidant Assay. (n.d.). Manufacturer's Website.

- Cellular Antioxidant Activity Assay. (n.d.). Kamiya Biomedical Company.

- OxiSelect™ Cellular Antioxidant Activity Assay Kit (Green Fluorescence). (n.d.). Cell Biolabs, Inc..

- Application Notes and Protocols for Confocal Microscopy of Intracellular Glutathione. (n.d.). Benchchem.

- 2,2-Dimethylthiazolidine-4-carboxylic acid hydrochloride | 38984-68-8. (n.d.). Benchchem.

- Thiazolidinedione Derivatives: Multifaceted Pharmacological Activities and Therapeutic Potential. (n.d.). ijprajournal.com.

- Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. (n.d.). PMC - PubMed Central.

- Thiazolidinedione derivatives: emerging role in cancer therapy. (2025). PubMed.

- Synthesis, SAR and in vitro therapeutic potentials of thiazolidine-2,4-diones. (n.d.). PMC.

-

Tan, H. H., Thomas, N. F., Inayat-Hussain, S. H., & Chan, K. M. (n.d.). Assessment of intracellular glutathione (GSH) level using Ellman's reagent. Protocols.io. Retrieved January 12, 2026, from [Link]

- Determination of intracellular glutathione and thiols by high performance liquid chromatography with a gold electrode at the femtomole level: comparison with a spectroscopic assay. (n.d.). PubMed.

- Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts. (2021). MDPI.

-

Wolfe, K. L., & Liu, R. H. (2007). Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements. Journal of Agricultural and Food Chemistry. Retrieved January 12, 2026, from [Link]

- Intracellular GSH Assay Kit | 9137. (n.d.). Antibodies Incorporated.

-

Detection of Intracellular Glutathione Using ThiolTracker Violet Stain and Fluorescence Microscopy. (2025). ResearchGate. Retrieved January 12, 2026, from [Link]

- Evaluation of 2-thiothiazolidine-4-carboxylic acid, a common metabolite of isothiocyanates as a potential biomarker of cruciferous vegetable intake. (n.d.). PMC - NIH.

-

(4R)-2,2-Dimethyl-4-thiazolidinecarboxylic Acid. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

-

Occurrence of 2-methylthiazolidine-4-carboxylic acid, a condensation product of cysteine and acetaldehyde, in human blood as a consequence of ethanol consumption. (2012). ResearchGate. Retrieved January 12, 2026, from [Link]

- Modulation of glutathione by a cysteine pro-drug enhances in vivo tumor response. (n.d.). PubMed.

- Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. (n.d.). Pakistan Journal of Pharmaceutical Sciences.

-

Scheme 1. Synthesis of (a) 2,2-dimethyl-1,3-thiazolidine-4-carboxylic... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]